molecular formula C4H8BrN B15306718 3-(Bromomethyl)azetidine

3-(Bromomethyl)azetidine

Cat. No.: B15306718
M. Wt: 150.02 g/mol
InChI Key: POMYMSFZHJXPTM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromomethyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of alkyl 2-(bromomethyl)acrylates. This process typically includes amination, bromination, and base-induced cyclization . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, microwave irradiation can be used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)azetidine undergoes various chemical reactions, including substitution, oxidation, and reduction. The ring strain in the azetidine ring makes it highly reactive under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to a wide range of functionalized azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)azetidine is primarily driven by its ring strain and the presence of the bromomethyl group. The ring strain makes the azetidine ring highly reactive, facilitating various chemical transformations. The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of diverse derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(bromomethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-1-4-2-6-3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMYMSFZHJXPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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